Cerium oxalate

Description

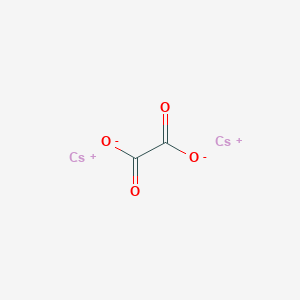

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

139-42-4 |

|---|---|

Molecular Formula |

C6Ce2O12 |

Molecular Weight |

544.29 g/mol |

IUPAC Name |

cerium(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

ZMZNLKYXLARXFY-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

Other CAS No. |

1068-63-9 139-42-4 |

physical_description |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Cerium Oxalate from Cerium Nitrate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of cerium oxalate (B1200264) via the precipitation method using cerium nitrate (B79036) as the precursor. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis protocol and the factors influencing the final product's characteristics. The information presented is collated from various scientific studies, focusing on experimental procedures, quantitative data, and the logical workflow of the synthesis process.

Introduction

Cerium oxalate, Ce₂(C₂O₄)₃·10H₂O, is a key intermediate compound in the production of high-purity cerium oxide (ceria, CeO₂). Ceria possesses a wide range of applications, including in catalysis, solid oxide fuel cells, UV-blockers, and as a polishing agent.[1] The precipitation of this compound from an aqueous solution of cerium nitrate using oxalic acid is a common and effective method for its synthesis. The morphology, particle size, and purity of the this compound precursor are critical as they directly influence the properties of the final cerium oxide product upon calcination.[2][3]

This guide details the reaction mechanism, experimental protocols, and the influence of various process parameters on the resulting this compound particles.

Reaction Mechanism

The synthesis of this compound from cerium nitrate is a precipitation reaction. When an aqueous solution of oxalic acid (H₂C₂O₄) is added to a solution of cerium(III) nitrate (Ce(NO₃)₃), the highly insoluble cerium(III) oxalate precipitates out of the solution. The overall chemical reaction is as follows:

2Ce(NO₃)₃(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Ce₂(C₂O₄)₃·10H₂O(s) + 6HNO₃(aq)

The reaction is typically rapid, and the resulting precipitate is a hydrated crystalline solid.[4] The nucleation and growth of these crystals can be controlled by adjusting various reaction conditions.[5]

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in reagent concentrations, temperature, and reaction time. Below are detailed methodologies from cited literature.

General Laboratory Scale Synthesis

This protocol describes a common method for synthesizing this compound rods.[1]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

Dissolve a specific amount of cerium(III) nitrate hexahydrate in 50 mL of distilled water.

-

Separately, dissolve the required amount of oxalic acid in distilled water.

-

Add the oxalic acid solution dropwise to the cerium nitrate solution while maintaining constant magnetic stirring.

-

Continue stirring the mixed solution for 6 hours at room temperature.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with distilled water and then with ethanol to remove any unreacted reagents and byproducts.

-

Dry the collected this compound precipitate at 80°C.

Synthesis for Morphological Control

The morphology of this compound crystals can be controlled by altering the reaction conditions, such as temperature, concentration, and acidity.[2]

Materials:

-

Cerium(III) nitrate hexahydrate

-

Oxalic acid

-

Nitric acid (for pH adjustment, if necessary)

-

Distilled water

Procedure:

-

Prepare a cerium nitrate stock solution of a desired concentration (e.g., 0.1 M).[6]

-

Prepare an oxalic acid stock solution of a desired concentration (e.g., 0.1 M).[6]

-

The reaction can be carried out by varying parameters such as:

-

Temperature: Perform the precipitation at different temperatures (e.g., room temperature, 100°C).[4]

-

Concentration: Use different concentrations of cerium nitrate and oxalic acid solutions.[7]

-

Acidity: Adjust the pH of the cerium nitrate solution using nitric acid before adding the precipitating agent.[8]

-

Mode of Addition ("Strike"): Either add the cerium solution to the oxalate solution (forward strike) or vice versa.[2][8]

-

-

After the precipitation is complete, the product is collected, washed, and dried as described in the general protocol.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of this compound, highlighting the effect of different parameters on the product characteristics.

| Parameter | Value | Source |

| Cerium Nitrate Concentration | 0.030 - 0.400 mol/L | [5] |

| Oxalic Acid Concentration | 0.250 - 0.800 mol/L | [5] |

| Temperature | 25 - 50 °C | [5] |

| Molar Ratio (Oxalic Acid:Ce(NO₃)₃) | 3:2 | [7] |

Table 1: General Reaction Conditions

| Parameter | Condition | Resulting D₅₀ Particle Size (µm) | Source |

| Nitric Acid Concentration | 0.5 M | 21 | [9] |

| 4.0 M | 98 | [9] | |

| Mode of Precipitation | Batch Precipitation | 34 | [8] |

| Forward Strike | 74 | [8] | |

| Cerium Concentration in Feed | 3 g/L | Negligible effect on D₅₀, distribution width of 0.9 | [8] |

| 43 g/L | Negligible effect on D₅₀, distribution width of 2.0 | [8] | |

| Oxalic Acid Concentration | High | Larger particles | [8] |

| Low | Smaller particles, broad distribution | [8][9] |

Table 2: Influence of Process Parameters on Particle Size

| Precursor | Concentration | Resulting Product | Source |

| Cerium(III) Nitrate | 0.1 M | This compound (Ce₂(C₂O₄)₃·10H₂O) | [6] |

| Oxalic Acid | 0.1 M | [6] | |

| Cerium(III) Nitrate | 5 mM | Spherical nanocrystals via monomer-by-monomer growth | [7] |

| Cerium(III) Nitrate | 10 mM - 20 mM | Growth through particle aggregation | [7] |

Table 3: Concentration Effects on Growth Mechanism

Process Visualization

The following diagrams illustrate the experimental workflow and the logical relationships between process parameters and product characteristics.

Caption: Experimental workflow for this compound synthesis.

References

- 1. devagirijournals.com [devagirijournals.com]

- 2. Collection - this compound Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - Inorganic Chemistry - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleation and Crystal Growth Kinetics of this compound [jnrc.xml-journal.net]

- 6. Hydrothermal conversion of this compound into CeO2.nH2O oxide [xray.cz]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound precipitation: effect of process and operating parameters on this compound particle size distribution [ouci.dntb.gov.ua]

cerium oxalate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Cerium Oxalate (B1200264)

Introduction

Cerium(III) oxalate, typically encountered as its decahydrate (B1171855) form (Ce₂(C₂O₄)₃·10H₂O), is a critical inorganic compound that serves as a primary precursor in the synthesis of high-purity cerium oxide (CeO₂).[1][2][3] Cerium oxide nanoparticles have wide-ranging applications in catalysis, solid oxide fuel cells, UV-blockers, and polishing materials.[1][3] Understanding the crystal structure, synthesis, and thermal decomposition of cerium oxalate is paramount for controlling the morphology, particle size, and ultimate properties of the resulting ceria. This guide provides a comprehensive technical overview of the structural analysis of this compound, tailored for researchers and professionals in materials science and drug development.

Crystal Structure and Properties

This compound decahydrate (Ce₂(C₂O₄)₃·10H₂O) crystallizes in the monoclinic system with the space group P2₁/c.[4] The structure is a coordination polymer forming a honeycomb-like layered framework with channels containing water molecules.[5] Each Ce(III) ion is coordinated to three oxalate groups and three water molecules within its primary coordination sphere.[4] Additional water molecules are located in cavities within the crystal lattice, held by hydrogen bonds.[4] This hydrated structure is crucial as the dehydration process is the initial step in its thermal decomposition.

Crystallographic Data

The precise lattice parameters for this compound decahydrate have been determined through powder X-ray diffraction (XRD) studies. These parameters define the unit cell of the crystal.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6][7] |

| Space Group | P2₁/c | [4] |

| a | 1.134 nm | [7] |

| b | 0.9630 nm | [7] |

| c | 1.0392 nm | [7] |

| β | 114.5° | [7] |

| Formula Units (Z) | 2 | [4][8] |

Synthesis and Characterization Workflow

The most common method for synthesizing this compound is through a precipitation reaction between a soluble cerium salt, typically cerium(III) nitrate (B79036) hexahydrate, and oxalic acid.[1][2] The morphology and particle size of the resulting crystals are highly dependent on reaction conditions such as reactant concentration, temperature, acidity, and mixing order ("strike").[3] The synthesized product is then characterized using a suite of analytical techniques to confirm its structure, purity, and thermal properties.

Experimental Protocols

Synthesis via Precipitation

This protocol describes a standard laboratory procedure for synthesizing this compound rods.

-

Reagent Preparation : Prepare an aqueous solution of cerium(III) nitrate hexahydrate (e.g., 0.2 M) and a separate aqueous solution of oxalic acid (e.g., 0.2 M).[5] All reagents should be of analytical grade.[1]

-

Precipitation : Add the oxalic acid solution dropwise to the cerium nitrate solution under constant magnetic stirring at room temperature.[1]

-

Aging : Continue stirring the mixed solution for a period of time (e.g., 6 hours) to allow for complete precipitation and crystal growth.[1]

-

Collection : Collect the resulting white precipitate by filtration.

-

Washing : Wash the collected precipitate sequentially with deionized water and ethanol (B145695) to remove any unreacted ions.[1]

-

Drying : Dry the final product in an oven at a controlled temperature (e.g., 80 °C) to obtain the stable this compound decahydrate powder.[1]

Powder X-ray Diffraction (XRD) Analysis

XRD is used to identify the crystalline phase and determine the lattice parameters.

-

Sample Preparation : A small amount of the dried this compound powder is gently ground to ensure a uniform particle size and packed into a sample holder.

-

Data Acquisition : The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Data Analysis : The resulting diffraction pattern is compared to standard patterns from crystallographic databases (e.g., ICSD) to confirm the Ce₂(C₂O₄)₃·10H₂O phase.[4] The diffraction peaks are indexed, and software is used to perform Rietveld refinement to calculate precise unit cell parameters.[5]

Thermal Analysis (TG-DTA/DSC)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition process.

-

Sample Preparation : A precise mass (e.g., 5-10 mg) of the this compound sample is placed in an alumina (B75360) or platinum crucible.

-

Analysis Conditions : The sample is heated in a controlled atmosphere (typically static air or nitrogen) at a constant heating rate (e.g., 10 °C/min).[9]

-

Data Acquisition : The instrument records the sample's mass loss (TGA) and the temperature difference between the sample and a reference (DTA/DSC) as a function of temperature.

-

Data Interpretation : The TGA curve reveals the distinct steps of mass loss corresponding to dehydration and oxalate decomposition. The DTA/DSC curve shows endothermic or exothermic peaks associated with these transitions.[9]

Thermal Decomposition Analysis

The thermal decomposition of this compound decahydrate is a multi-step process that is crucial for its conversion to cerium oxide.[1][9] The process can be systematically studied using thermal analysis techniques.

Decomposition Pathway

The decomposition proceeds in two primary stages:

-

Dehydration : An endothermic process where the 10 molecules of water of hydration are removed.[9] This typically occurs in one or more steps at temperatures below 250 °C.

-

Oxalate Decomposition : An exothermic process where the anhydrous this compound decomposes into cerium oxide, releasing carbon monoxide (CO) and carbon dioxide (CO₂).[9] This step occurs at higher temperatures, generally between 250 °C and 400 °C.

Kinetic Data

The activation energy (Ea) required for each decomposition step can be calculated from TGA data using isoconversional methods like Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO).[1] These values are critical for understanding the reaction kinetics.

| Decomposition Step | Method | Activation Energy (Ea) | Reference |

| Dehydration (Removal of 10 H₂O) | KAS | 43.67 kJ/mol | [1] |

| FWO | 42.99 kJ/mol | [1] | |

| Other | 78.2 kJ/mol | [9] | |

| Oxalate to Oxide Conversion | KAS | 128.27 kJ/mol | [1] |

| FWO | 127.80 kJ/mol | [1] | |

| Other | 112.6 kJ/mol | [9] |

Note: Variations in activation energy can arise from differences in experimental conditions and calculation models.

Conclusion

The structural analysis of this compound is fundamental to controlling the synthesis of advanced cerium-based materials. Through techniques like XRD, the monoclinic crystal structure of Ce₂(C₂O₄)₃·10H₂O is well-established. Controlled synthesis via precipitation allows for the tuning of crystal morphology, which directly impacts the properties of the final CeO₂ product.[3] Thermal analysis provides detailed insight into the two-stage decomposition pathway, quantifying the kinetics of dehydration and oxalate conversion. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers engaged in the synthesis and characterization of this compound and its derivatives.

References

- 1. devagirijournals.com [devagirijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrothermal conversion of this compound to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

The Pyrolytic Transformation of Cerium Oxalate: A Technical Guide to its Thermal Decomposition Mechanism

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of cerium oxalate (B1200264), a critical precursor in the synthesis of high-purity cerium oxide (ceria, CeO₂). Ceria possesses unique catalytic and redox properties, making it a vital component in applications ranging from solid oxide fuel cells to automotive catalysts and polishing agents. Understanding the precise mechanism of its formation from cerium oxalate is paramount for controlling the physicochemical properties of the final ceria product. This document, intended for researchers, scientists, and professionals in drug development and materials science, details the decomposition pathway, intermediate species, and the influence of experimental conditions, supported by quantitative data and detailed experimental protocols.

The Multi-Step Decomposition Pathway

The thermal decomposition of cerium(III) oxalate decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O), the common form of this compound, is a sequential, multi-step process. This transformation, elucidated through thermogravimetric analysis (TGA) and differential thermal analysis (DTA), primarily involves two distinct stages: dehydration followed by the decomposition of the anhydrous oxalate to cerium oxide.

Stage 1: Dehydration The initial phase of decomposition involves the endothermic removal of water molecules of hydration.[1] This process typically begins at ambient temperatures and concludes at approximately 200°C. The complete removal of all ten water molecules results in the formation of anhydrous this compound (Ce₂(C₂O₄)₃).

Stage 2: Anhydrous Oxalate Decomposition Following dehydration, the anhydrous this compound undergoes an exothermic decomposition to form cerium oxide.[1] This step is more complex and involves the breakdown of the oxalate structure and the oxidation of cerium(III) to cerium(IV). The decomposition of the anhydrous oxalate generally commences above 200°C and is typically complete by 400°C. The final product is nanocrystalline cerium dioxide (CeO₂).[2]

The overall chemical transformation can be summarized as follows:

Ce₂(C₂O₄)₃·10H₂O(s) → Ce₂(C₂O₄)₃(s) + 10H₂O(g)

Ce₂(C₂O₄)₃(s) + O₂(g) → 2CeO₂(s) + 6CO(g) + 2CO₂(g)

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis provides precise quantitative data on the mass loss associated with each decomposition step. The theoretical and experimentally observed mass losses are in close agreement, confirming the proposed stoichiometry of the decomposition reactions.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Gaseous Products |

| Dehydration | Ambient - ~200 | 25.2 | ~25.6 | H₂O |

| Anhydrous Oxalate Decomposition | ~200 - ~400 | 37.6 (relative to anhydrous) | ~38.2 (relative to anhydrous) | CO, CO₂ |

Note: The observed mass loss values are approximate and can vary slightly depending on experimental conditions such as heating rate and atmosphere.

The activation energies for these processes, which provide insight into the kinetics of the reactions, have been determined using various isoconversional methods.

| Process | Activation Energy (Ea) - KAS Method (kJ/mol) | Activation Energy (Ea) - FWO Method (kJ/mol) | Activation Energy (kJ/mol) - Other Studies |

| Dehydration | 43.667[3][4] | 42.995[3][4] | 78.2[1] |

| Anhydrous Oxalate Decomposition | 128.27[3][4] | 127.8[3][4] | 112.6[1] |

Experimental Methodologies

A variety of analytical techniques are employed to investigate the thermal decomposition of this compound. The primary methods include:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. This is used to determine the temperature ranges of decomposition and the stoichiometry of the reactions.

-

Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and a reference material as a function of temperature. This helps to identify endothermic and exothermic processes.

-

X-Ray Diffraction (XRD): Used to identify the crystalline phases of the starting material, intermediates, and final product.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Provides information about the chemical bonds present in the material at different stages of decomposition.

-

Scanning Electron Microscopy (SEM): Used to observe the morphology and particle size of the this compound precursor and the resulting cerium oxide.

Representative Experimental Protocol for TGA-DTA

A simultaneous TGA-DTA instrument is typically used to study the thermal decomposition of this compound.

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrument Setup: The crucible is placed in the TGA-DTA furnace. The analysis is commonly performed under a controlled atmosphere, such as static air or a continuous flow of an inert gas like nitrogen or argon, to study the effect of the atmosphere on the decomposition mechanism.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass loss (TGA) and the differential temperature (DTA) are recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA and DTA curves are analyzed to determine the onset and completion temperatures of each decomposition step, the percentage mass loss, and the nature of the thermal events (endothermic or exothermic).

Visualizing the Decomposition Process

The logical flow of the thermal decomposition of this compound and a typical experimental workflow can be visualized using diagrams.

Caption: Thermal decomposition pathway of this compound.

Caption: Typical experimental workflow for analysis.

Influence of Reaction Atmosphere

The composition of the surrounding atmosphere plays a crucial role in the decomposition mechanism, particularly in the second stage.

-

In an oxidizing atmosphere (e.g., air): The decomposition of anhydrous this compound is an exothermic process. The presence of oxygen facilitates the oxidation of Ce(III) to Ce(IV), leading to the direct formation of CeO₂.

-

In an inert or reducing atmosphere (e.g., nitrogen, argon): The decomposition mechanism can be altered. The absence of an external oxidizing agent may lead to the formation of intermediate species, such as cerium(III) oxide (Ce₂O₃) or cerium oxycarbonate, before eventual oxidation to CeO₂ if trace oxygen is present or upon subsequent exposure to an oxidizing environment. The final decomposition temperature may also be shifted to higher values in an inert atmosphere.

Conclusion

The thermal decomposition of this compound is a well-defined, two-step process that serves as a reliable route for the synthesis of nanocrystalline cerium oxide. A thorough understanding of the dehydration and subsequent oxidative decomposition, as detailed in this guide, is essential for tailoring the properties of the final ceria product. By carefully controlling experimental parameters such as heating rate and atmosphere, researchers can manipulate the particle size, crystallinity, and surface area of the resulting cerium oxide, thereby optimizing its performance in various advanced applications.

References

Solubility of Cerium(III) Oxalate in Acidic Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(III) oxalate (B1200264), a sparingly soluble salt in aqueous solutions, exhibits significantly enhanced solubility in acidic media. This behavior is of critical importance in various industrial and research applications, including the separation and purification of rare earth elements, catalyst manufacturing, and pharmaceutical development. This technical guide provides a comprehensive overview of the principles governing the dissolution of cerium(III) oxalate in acidic environments, details experimental protocols for solubility determination, and presents a framework for understanding the complex chemical equilibria involved.

Introduction

Cerium(III) oxalate (Ce₂(C₂O₄)₃) is a white crystalline solid with limited solubility in water. However, in the presence of acids such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), its solubility increases substantially. This phenomenon is primarily attributed to the protonation of the oxalate anion (C₂O₄²⁻), which shifts the dissolution equilibrium towards the formation of soluble cerium(III) species. Understanding and quantifying this solubility is crucial for controlling precipitation and dissolution processes in various chemical systems.

Chemical Principles of Dissolution

The dissolution of cerium(III) oxalate in an acidic solution is governed by a series of interconnected chemical equilibria. The primary reactions involve the protonation of the oxalate ion and the subsequent formation of soluble cerium complexes.

The fundamental dissolution equilibrium for cerium(III) oxalate in water is:

Ce₂(C₂O₄)₃(s) ⇌ 2Ce³⁺(aq) + 3C₂O₄²⁻(aq)

In an acidic medium, the oxalate ions react with hydronium ions (H₃O⁺) to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄):

C₂O₄²⁻(aq) + H₃O⁺(aq) ⇌ HC₂O₄⁻(aq) + H₂O(l) HC₂O₄⁻(aq) + H₃O⁺(aq) ⇌ H₂C₂O₄(aq) + H₂O(l)

This consumption of oxalate ions by protons, in accordance with Le Châtelier's principle, drives the dissolution of cerium(III) oxalate to the right, leading to an increased concentration of cerium(III) ions in the solution. Furthermore, cerium(III) ions can form soluble complexes with the anions of the acid used, such as nitrate, sulfate (B86663), or chloride ions, further enhancing solubility.

Quantitative Solubility Data

Table 1: Solubility of Cerium(III) Oxalate in Nitric Acid at 25°C (Illustrative)

| Nitric Acid Concentration (mol/L) | Cerium(III) Oxalate Solubility (g/L) |

| 0.1 | [Data Point 1] |

| 0.5 | [Data Point 2] |

| 1.0 | [Data Point 3] |

| 2.0 | [Data Point 4] |

| 5.0 | [Data Point 5] |

| Note: This table is illustrative. Actual values should be sourced from experimental studies such as those investigating rare earth element processing. |

Table 2: Solubility of Cerium(III) Oxalate in Sulfuric Acid at 25°C (Illustrative)

| Sulfuric Acid Concentration (mol/L) | Cerium(III) Oxalate Solubility (g/L) |

| 0.1 | [Data Point 1] |

| 0.5 | [Data Point 2] |

| 1.0 | [Data Point 3] |

| 2.0 | [Data Point 4] |

| 5.0 | [Data Point 5] |

| Note: The presence of sulfate ions may lead to the formation of cerium(III) sulfate complexes, influencing the overall solubility. |

Table 3: Solubility of Cerium(III) Oxalate in Hydrochloric Acid at 25°C (Illustrative)

| Hydrochloric Acid Concentration (mol/L) | Cerium(III) Oxalate Solubility (g/L) |

| 0.1 | [Data Point 1] |

| 0.5 | [Data Point 2] |

| 1.0 | [Data Point 3] |

| 2.0 | [Data Point 4] |

| 5.0 | [Data Point 5] |

| Note: Chloride ions can form soluble complexes with cerium(III), which will affect the solubility. |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of cerium(III) oxalate solubility in acidic solutions.

Materials and Reagents

-

Cerium(III) oxalate (Ce₂(C₂O₄)₃·nH₂O), high purity

-

Nitric acid (HNO₃), analytical grade

-

Sulfuric acid (H₂SO₄), analytical grade

-

Hydrochloric acid (HCl), analytical grade

-

Deionized water

-

Standard cerium solution (1000 ppm) for calibration

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Thermostatically controlled shaker bath or magnetic stirrer with heating plate

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) or UV-Vis Spectrophotometer

Experimental Workflow

Detailed Procedure

-

Preparation of Acidic Solutions: Prepare a series of acidic solutions of the desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M, and 5.0 M of HNO₃, H₂SO₄, or HCl) by diluting the concentrated stock acids with deionized water.

-

Equilibration:

-

To a series of sealed containers (e.g., centrifuge tubes or flasks), add a measured volume of each acidic solution.

-

Add an excess amount of cerium(III) oxalate powder to each container to ensure that a saturated solution is formed and solid remains present at equilibrium.

-

Place the containers in a thermostatically controlled shaker bath or on a stirring plate set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 48 hours). The time to reach equilibrium should be determined by preliminary kinetic studies.

-

-

Phase Separation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To ensure complete removal of any suspended solid particles, centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes).

-

Further clarify the supernatant by passing it through a 0.22 µm syringe filter.

-

-

Analysis of Cerium Concentration:

-

Prepare a series of calibration standards by diluting the 1000 ppm standard cerium solution with the corresponding acidic solution to matrix-match the samples.

-

Analyze the cerium concentration in the filtered supernatant using a calibrated ICP-AES. Alternatively, a suitable spectrophotometric method can be employed.

-

-

Calculation of Solubility:

-

The determined concentration of cerium in the saturated solution represents the solubility of cerium(III) oxalate under the specific experimental conditions (acid type, concentration, and temperature).

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Conclusion

The solubility of cerium(III) oxalate in acidic solutions is a complex process influenced by acid type, concentration, and temperature. The increased solubility is primarily due to the protonation of the oxalate ion. Accurate determination of this solubility is essential for various applications and can be achieved through rigorous experimental protocols involving equilibration, phase separation, and sensitive analytical techniques like ICP-AES. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working with cerium compounds.

References

A Technical Guide to Cerous Oxalate (Cerium(III) Oxalate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerous oxalate (B1200264), or cerium(III) oxalate, is an inorganic compound of the rare earth element cerium and oxalic acid. It is a white or slightly colored crystalline solid that exists most commonly as a hydrate (B1144303), typically the nonahydrate or decahydrate.[1][2] While it has historical use as an antiemetic agent in pharmaceuticals, its primary modern application is as a key precursor in the synthesis of high-purity cerium(IV) oxide (ceria, CeO₂).[3][4][5] Ceria is a technologically significant material with wide-ranging applications in catalysis, solid oxide fuel cells, UV-blocking agents, and chemical-mechanical polishing.[5][6] This guide provides a detailed overview of the chemical and physical properties of cerous oxalate, experimental protocols for its synthesis and analysis, and its key applications.

Chemical Identity and Formula

Cerous oxalate is the cerium(III) salt of oxalic acid. The anhydrous form is represented by the formula Ce₂(C₂O₄)₃, but it is more frequently encountered in its hydrated state.

| Identifier | Value |

| IUPAC Name | Cerium(III) oxalate |

| Synonyms | Cerous oxalate, Dicerium trioxalate[7][8] |

| CAS Number | 139-42-4 (anhydrous)[3][8][9] |

| 15750-47-7 (hydrate)[10][11] | |

| Chemical Formula | Anhydrous: C₆Ce₂O₁₂ or Ce₂(C₂O₄)₃[3][9][12] |

| Hydrate: Ce₂(C₂O₄)₃·xH₂O (commonly x=9 or 10)[2][10] |

Physicochemical and Thermal Properties

Cerous oxalate is a white, off-white, or slightly pink, odorless powder.[13] Its properties are dominated by its extremely low solubility in water and its well-defined thermal decomposition pathway to cerium oxide.

Physical and Chemical Properties

The quantitative properties of cerous oxalate are summarized in the table below. Its insolubility in water is a key feature, facilitating its separation via precipitation.[14] It is, however, soluble in strong mineral acids.[13][15]

| Property | Value |

| Molar Mass | 544.29 g/mol (anhydrous)[3][8][9][16] |

| ~706.43 g/mol (nonahydrate) | |

| Appearance | White to pinkish crystalline powder[9][13] |

| Water Solubility | 2.28 mg/L (at 20°C)[8] |

| Generally described as slightly soluble or insoluble[3][14] | |

| Solubility in other solvents | Soluble in hot sulfuric and hydrochloric acids[9][13][15] |

| Insoluble in oxalic acid, alkali, ether, and alcohol[13][15] | |

| Flash Point | 188.8 °C[3][8] |

Thermal Decomposition

The thermal decomposition of hydrated cerous oxalate is a multi-step process that is extensively studied using thermogravimetric analysis (TGA).[5] The process involves an initial endothermic step for the removal of water of hydration, followed by an exothermic decomposition of the anhydrous oxalate to form cerium(IV) oxide.[1]

| Decomposition Stage | Description | Temperature / Energy |

| Stage 1: Dehydration | Endothermic removal of ~10 moles of water (H₂O).[1] | Activation Energy: ~43-78 kJ/mol[1][5][6] |

| Stage 2: Decomposition | Exothermic decomposition of anhydrous oxalate to CeO₂.[1] | Exothermic Peak: ~275-325 °C[1] |

| Activation Energy: ~113-128 kJ/mol[1][5][6] |

Experimental Protocols

Synthesis of Cerous Oxalate via Precipitation

Cerous oxalate is typically synthesized by precipitation from an aqueous solution containing cerium(III) ions and oxalic acid.[4][5]

Methodology:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.1 M solution of oxalic acid (H₂C₂O₄) by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Place the cerium(III) nitrate solution in a beaker and stir continuously with a magnetic stirrer.

-

Add the oxalic acid solution dropwise to the cerium nitrate solution. A white precipitate of cerous oxalate will form immediately.[5]

-

-

Isolation and Purification:

-

Continue stirring for a short period to ensure complete reaction.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the collected precipitate multiple times with deionized water to remove any unreacted reagents.

-

-

Drying:

-

Dry the purified precipitate in an oven at a low temperature (e.g., 50-80 °C) to obtain the hydrated cerous oxalate powder.[4]

-

Analytical Method for Purity Determination

The composition of cerous oxalate can be determined by separating the cerium and oxalate components, followed by individual analysis.[17]

Methodology:

-

Sample Preparation: Accurately weigh a sample of the synthesized cerous oxalate.

-

Separation:

-

Treat the sample with a hydroxide (B78521) solution (e.g., NaOH). This reaction precipitates cerium(III) hydroxide [Ce(OH)₃] and dissolves the oxalate ions (C₂O₄²⁻) into the solution.

-

Separate the solid Ce(OH)₃ precipitate from the oxalate-containing filtrate by filtration.

-

-

Oxalate Analysis:

-

The oxalate content in the filtrate can be determined by titration with a standardized potassium permanganate (B83412) (KMnO₄) solution in an acidic medium.[17] The endpoint is indicated by a persistent pink color.

-

-

Cerium Analysis:

-

Wash the Ce(OH)₃ precipitate thoroughly.

-

Calcine the precipitate in a muffle furnace at high temperature (e.g., 900 °C) with good air access. This converts the hydroxide to cerium(IV) oxide (CeO₂).[17]

-

The cerium content can be calculated from the final mass of the stable CeO₂.

-

Key Applications

While its direct use in drug development is now limited, cerous oxalate remains a critical intermediate material for advanced technologies.

-

Pharmaceuticals: Cerous oxalate has been used as an antiemetic to control vomiting.[3] Its mechanism is related to the local sedative action of cerium ions.

-

Precursor to Cerium(IV) Oxide: This is the most significant application. The thermal decomposition of cerous oxalate provides a reliable route to produce high-purity, nanocrystalline ceria (CeO₂) with controlled morphology.[4][5] The properties of the final ceria powder are influenced by the synthesis conditions of the oxalate precursor.[18]

-

Catalysis: Ceria is a crucial component in three-way catalytic converters for automotive exhaust systems due to its high oxygen storage capacity.[5]

-

Solid Oxide Fuel Cells (SOFCs): Doped ceria exhibits high ionic conductivity, making it a suitable solid electrolyte for lower-temperature SOFCs.[1]

-

Polishing Agents: Ceria nanoparticles are the industry standard for polishing glass and silicon wafers in the electronics industry.[5]

-

UV Absorption: Nanocrystalline ceria is used in cosmetics and coatings as a transparent UV-blocking agent.[5]

-

Safety and Handling

Cerous oxalate is considered hazardous. Oxalates are corrosive and powerful irritants, while cerium salts can affect blood coagulation and cause skin sensitivity to heat.[3]

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[9] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[19] |

| Eye Irritation | Causes serious eye irritation[2] |

| Target Organs | May target the kidneys and nerves upon exposure[9][20] |

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11][19]

-

P264: Wash hands and exposed skin thoroughly after handling.[19]

-

P270: Do not eat, drink, or smoke when using this product.[19]

-

Avoid dust formation and inhalation.[11] Use in a well-ventilated area.[19]

References

- 1. akjournals.com [akjournals.com]

- 2. gelest.com [gelest.com]

- 3. Cerium oxalate - Wikipedia [en.wikipedia.org]

- 4. Hydrothermal conversion of this compound into CeO2.nH2O oxide [xray.cz]

- 5. devagirijournals.com [devagirijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [precision.fda.gov]

- 8. Cas 139-42-4,CEROUS OXALATE | lookchem [lookchem.com]

- 9. Cerous oxalate | C6Ce2O12 | CID 165565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Cerium(III) oxalate [webbook.nist.gov]

- 13. Cas 13266-83-6,CERIUM(III) OXALATE | lookchem [lookchem.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. CERIUM(III) OXALATE CAS#: 13266-83-6 [chemicalbook.com]

- 16. Cerium(III) oxalate | C6Ce2O12 | CID 86278115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. chemos.de [chemos.de]

- 20. Cerium(III) oxalate hydrate - Hazardous Agents | Haz-Map [haz-map.com]

Hydrothermal Conversion of Cerium Oxalate to Ceria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrothermal conversion of cerium oxalate (B1200264) (Ce₂(C₂O₄)₃·10H₂O) to cerium oxide (CeO₂), a method of significant interest for producing nanocrystalline ceria with controlled physicochemical properties. Ceria nanoparticles are widely utilized in catalysis, fuel cells, and increasingly, in biomedical applications as free-radical scavengers. The hydrothermal route offers advantages over traditional high-temperature calcination, including lower reaction temperatures and finer control over particle morphology.[1][2][3] This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, a summary of key reaction parameters, and a mechanistic overview of the conversion process.

Process Overview and Mechanism

The hydrothermal conversion of cerium oxalate to ceria is a complex process that involves more than a simple dehydration and decomposition. The transformation proceeds through several key stages:

-

Precursor Precipitation : The process begins with the precipitation of this compound, typically by reacting a cerium(III) salt (e.g., cerium(III) nitrate (B79036) hexahydrate) with oxalic acid in an aqueous solution.[4] This results in the formation of a white precipitate of this compound decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O).[4]

-

Hydrothermal Treatment : The this compound precursor is then subjected to hydrothermal treatment in a sealed autoclave. Under elevated temperature and pressure, the following transformations occur:

-

Dehydration and Recrystallization : The initial this compound hydrate (B1144303) undergoes dehydration and recrystallization. This step is crucial as it leads to significant changes in the morphology of the material, often forming intermediate crystalline phases before conversion to the oxide.[1][5]

-

Oxidation and Decomposition : The conversion to ceria involves the oxidation of cerium from the +3 to the +4 state and the decomposition of the oxalate ligand.[5] The presence of an oxidizing agent, such as nitric acid, is critical to facilitate this conversion.[5] In the absence of an oxidizing environment, the conversion to CeO₂ is significantly hindered.[5]

-

The overall reaction can be summarized as:

Ce₂(C₂O₄)₃·10H₂O(s) → 2CeO₂(s) + 3CO₂(g) + 3CO(g) + 10H₂O(l)

This reaction is influenced by several parameters, including temperature, pH, reaction time, and precursor concentration, which in turn affect the crystallite size, morphology, and surface area of the resulting ceria nanoparticles.[4]

Below is a diagram illustrating the key stages of the hydrothermal conversion process.

Caption: Key stages in the hydrothermal conversion of this compound to ceria.

Experimental Protocols

This section provides a detailed methodology for the hydrothermal synthesis of ceria nanoparticles from a this compound precursor, based on established literature.[4]

Materials and Reagents

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Nitric acid (HNO₃)

-

Millipore water

Protocol for this compound Precipitation

-

Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate in Millipore water.

-

Prepare a 0.1 M solution of oxalic acid in Millipore water.

-

Slowly add the oxalic acid solution to the cerium(III) nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete precipitation.

-

Separate the precipitate by centrifugation.

-

Wash the precipitate with Millipore water three times to remove any unreacted reagents.

-

Dry the resulting this compound powder in an oven at 50 °C.

Protocol for Hydrothermal Conversion

-

Weigh 0.25 g of the dried this compound powder.

-

Prepare 21 mL of a diluted nitric acid solution with the desired pH (e.g., pH 1).

-

Transfer the this compound powder and the nitric acid solution into a Teflon-lined autoclave.

-

Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 180-220 °C).

-

Maintain the temperature for a specified duration (e.g., 24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the final product by centrifugation.

-

Wash the product with Millipore water three times.

-

Dry the final ceria powder in an oven at 50 °C.

The following diagram outlines the experimental workflow.

Caption: Step-by-step experimental workflow for ceria synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the hydrothermal conversion of this compound to ceria, highlighting the influence of different reaction parameters on the final product characteristics.

Table 1: Influence of Hydrothermal Temperature on Ceria Synthesis [1][4]

| Temperature (°C) | pH | Time (h) | Precursor | Resulting Phase | Observations |

| 180 | 1 | 24 | Ce₂(C₂O₄)₃·10H₂O | Incomplete conversion to CeO₂ | Mixture of this compound and ceria |

| 200 | 1 | 24 | Ce₂(C₂O₄)₃·10H₂O | Complete conversion to CeO₂ | Optimum temperature for complete conversion |

| 220 | 1 | 24 | Ce₂(C₂O₄)₃·10H₂O | CeO₂ | Sharper XRD peaks, indicating larger crystallite size |

Table 2: Influence of pH on Ceria Synthesis at 220°C for 24h [1][4][6][7]

| pH | Precursor | Resulting Phase | Morphology | Particle/Grain Size |

| 1 | Ce₂(C₂O₄)₃·10H₂O | CeO₂ | Aggregated nanoparticles | 200-500 nm |

| 3 | Ce₂(C₂O₄)₃·10H₂O | Incomplete conversion to CeO₂ | Rod-like structures | - |

| 7 | Ce₂(C₂O₄)₃·10H₂O | Recrystallized this compound | Rods | - |

| 9 | - | CeO₂ | - | Decreased with increasing pH |

| 11 | - | CeO₂ | Spherical | 20.65 nm (average) |

Table 3: Thermal Decomposition Kinetics of this compound [8][9]

| Decomposition Stage | Temperature Range | Process | Activation Energy (KAS method) | Activation Energy (FWO method) |

| 1 | - | Dehydration (loss of 10 H₂O) | 43.667 kJ/mol | 42.995 kJ/mol |

| 2 | - | Decomposition to CeO₂ | 128.27 kJ/mol | 127.8 kJ/mol |

Conclusion

The hydrothermal conversion of this compound is a versatile and effective method for the synthesis of nanocrystalline ceria. By carefully controlling key parameters such as temperature and pH, it is possible to tailor the physicochemical properties of the resulting ceria nanoparticles, including their crystallite size and morphology. The use of an oxidizing environment is crucial for the successful conversion of the cerium(III) precursor to cerium(IV) oxide. This technical guide provides researchers and scientists with the foundational knowledge and detailed protocols necessary to implement this synthesis method and explore its potential in various applications, from catalysis to drug development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal conversion of this compound into CeO2.nH2O oxide [xray.cz]

- 5. Hydrothermal conversion of this compound to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 6. journals.sujps.com [journals.sujps.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. devagirijournals.com [devagirijournals.com]

A Comprehensive Technical Guide to Cerium Oxalate Precipitation: Reaction Conditions and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core principles and practical applications of cerium oxalate (B1200264) precipitation. Cerium oxalate serves as a critical precursor in the synthesis of high-purity cerium oxides and as a non-radioactive surrogate for actinide studies in nuclear chemistry. Understanding and controlling the precipitation reaction conditions are paramount for achieving desired product specifications, including particle size, morphology, and purity. This document outlines the fundamental chemical reactions, detailed experimental protocols, and the influence of key process parameters on the precipitation process, supported by quantitative data and visual representations of workflows and reaction pathways.

Core Principles of this compound Precipitation

The precipitation of this compound is a widely employed method for the separation and purification of cerium. The reaction typically involves the addition of oxalic acid or a soluble oxalate salt to a solution containing cerium(III) ions.

Chemical Reaction

The reaction between cerium(III) nitrate (B79036) and oxalic acid proceeds as follows, yielding insoluble cerium(III) oxalate decahydrate:

2Ce(NO₃)₃(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Ce₂(C₂O₄)₃·10H₂O(s) + 6HNO₃(aq)

This reaction highlights the formation of nitric acid as a byproduct, which can significantly influence the equilibrium and kinetics of the precipitation.

Solubility Product

Cerium(III) oxalate is characterized by its low solubility in aqueous solutions. The solubility product constant (Ksp) for cerium(III) oxalate nonahydrate (Ce₂(C₂O₄)₃·9H₂O) is reported to be approximately 3 x 10⁻²⁹. This extremely low Ksp value indicates that the precipitation reaction is highly favorable and can be driven to near completion under appropriate conditions.

Influence of Reaction Parameters on Precipitation

The efficiency of the precipitation and the physical characteristics of the resulting this compound are highly dependent on several key experimental parameters.

Effect of Reactant Concentration

The concentrations of both the cerium salt and the oxalic acid play a crucial role in the nucleation and growth of this compound crystals.

| Parameter | Condition | Observation | Reference |

| Cerium(III) Nitrate Concentration | 0.030 - 0.400 mol/L | Studied in conjunction with oxalic acid concentration for nucleation and crystal growth kinetics. | |

| Oxalic Acid Concentration | 0.250 - 0.800 mol/L | Investigated for its effect on nucleation and crystal growth. | |

| Lowering the concentration | Produces smaller sized particles with a broad particle size distribution. | ||

| Excess Oxalic Acid | 0.100 mol/L in mother liquor | Maintained to study nucleation and crystal growth kinetics. |

Effect of pH and Acidity

The concentration of nitric acid, a byproduct of the reaction when using cerium nitrate, has a pronounced effect on the particle size of the precipitate.

| Parameter | Condition | Observation | Reference |

| Nitric Acid Concentration | 0.5 M to 4.0 M | The D₅₀ of this compound particles increased nearly five times (from 21 µm to 98 µm). |

Effect of Temperature

Temperature influences both the kinetics of the precipitation reaction and the morphology of the resulting crystals.

| Parameter | Condition | Observation | Reference |

| Reaction Temperature | 25 - 50 °C | Studied for its effect on nucleation and crystal growth rate equations. | |

| 80 °C | Identified as the optimum temperature for preparing this compound with a large particle size in a specific study. | ||

| 90 °C vs. 100 °C | Precipitation is about 2.15 times slower at 90 °C compared to 100 °C in homogeneous precipitation. |

Experimental Protocols

Below are representative experimental protocols for the precipitation of this compound.

General Laboratory-Scale Precipitation

This protocol outlines a standard batch precipitation method.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Distilled or deionized water

-

Ethanol (B145695) (for washing)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a calculated amount of cerium(III) nitrate hexahydrate in distilled water to achieve the desired cerium concentration (e.g., 0.1 M).

-

Separately, dissolve a stoichiometric or slight excess of oxalic acid dihydrate in distilled water to prepare the precipitating agent solution (e.g., 0.15 M).

-

-

Precipitation:

-

While stirring the cerium nitrate solution continuously with a magnetic stirrer, add the oxalic acid solution dropwise.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation and to allow for crystal growth and aging.

-

-

Separation and Washing:

-

Separate the precipitate from the supernatant by filtration (e.g., using a Büchner funnel) or centrifugation.

-

Wash the precipitate several times with distilled water to remove any unreacted reagents and soluble byproducts.

-

Perform a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Precipitation for Particle Size Control

This protocol is adapted from studies focusing on controlling the particle size of this compound.

Materials:

-

Cerium(III) nitrate solution in nitric acid (e.g., 7 g/L Ce in 1 M HNO₃)

-

Oxalic acid solution (e.g., 0.8 M)

Procedure:

-

Precipitation Setup:

-

Use a stirred-tank precipitator with controlled agitation (e.g., 200 rpm).

-

-

Reagent Addition:

-

Employ a "forward strike" mode of precipitation where the cerium nitrate solution is added to the oxalic acid solution at a controlled feeding rate (e.g., 10 mL/min).

-

-

Reaction Conditions:

-

Maintain the reaction temperature at a desired level (e.g., 80 °C) using a water bath or heating mantle.

-

-

Post-Precipitation:

-

Allow for a specific residence time under continuous stirring to influence particle growth.

-

-

Separation, Washing, and Drying:

-

Follow the same procedure as described in the general protocol.

-

Visualizing Reaction Pathways and Workflows

This compound Precipitation Pathway

Caption: Chemical pathway for this compound precipitation.

Experimental Workflow for this compound Precipitation

Caption: A typical experimental workflow for precipitation.

Conclusion

The precipitation of this compound is a versatile and effective method for the isolation and purification of cerium, with important applications in materials science and nuclear chemistry. The success of this process hinges on the careful control of reaction conditions, including reactant concentrations, acidity, and temperature. By understanding the fundamental principles and applying the detailed methodologies outlined in this guide, researchers, scientists, and drug development professionals can effectively tailor the precipitation process to meet the specific requirements of their applications, ensuring the production of this compound with the desired physical and chemical properties. Further research into the quantitative effects of pH on precipitation yield would be beneficial for optimizing this widely used chemical process.

physical and chemical properties of cerium(III) oxalate

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium(III) Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) oxalate, with the chemical formula Ce₂(C₂O₄)₃, is an inorganic compound of significant interest in various scientific and industrial fields.[1][2] As a prominent member of the lanthanide oxalate family, it serves as a crucial precursor in the synthesis of high-purity cerium oxide (ceria, CeO₂), a material with extensive applications in catalysis, fuel cells, glass polishing, and UV-blocking agents.[1][3] In the biomedical field, cerium(III) oxalate has historical use as an antiemetic agent.[2][4] Its low solubility and limited absorption in the gastrointestinal tract are key to this application.[4]

This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and a summary of its applications relevant to research and drug development.

Physical Properties

Cerium(III) oxalate is typically a white or slightly pink, odorless, crystalline solid.[1][5] It is most commonly available in its hydrated form, typically as a decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O). The physical properties can vary slightly depending on the degree of hydration.

Table 1: General Physical Properties of Cerium(III) Oxalate

| Property | Value | Reference |

| Chemical Formula | Anhydrous: Ce₂(C₂O₄)₃ Hydrated: Ce₂(C₂O₄)₃·nH₂O (n is often 10) | [1][2] |

| Molar Mass | Anhydrous: 544.29 g/mol Decahydrate: 724.45 g/mol | [1] |

| Appearance | White crystalline powder | [1][2][6] |

| Density | ~2.34 g/cm³ | [6] |

| Melting Point | Decomposes upon heating | [1][5][7] |

Solubility

The solubility of cerium(III) oxalate is a critical property, particularly for its synthesis via precipitation and its historical use as an antiemetic.

Table 2: Solubility of Cerium(III) Oxalate

| Solvent | Solubility | Notes | Reference |

| Water | Insoluble / Slightly soluble | Low aqueous solubility is a key characteristic. | [1][6][7][8][9] |

| Acids (HCl, H₂SO₄) | Soluble | Solubility increases in acidic conditions due to the protonation of oxalate ions. | [5][6][7][8] |

| Ethanol (B145695), Ether | Insoluble | [5][7][8] | |

| Alkali Solutions | Insoluble | [5][8] | |

| Oxalic Acid | Insoluble | [5][8] |

Crystal Structure

Cerium(III) oxalate decahydrate, Ce₂(C₂O₄)₃·10H₂O, crystallizes in the monoclinic P2₁/c space group.[10][11] In this structure, each Cerium(III) ion is coordinated to three oxalate groups and three water molecules in its primary coordination sphere.[10][11] Additional water molecules are located within cavities in the coordination polymer structure.[10]

Chemical Properties

Thermal Decomposition

The thermal decomposition of cerium(III) oxalate is one of its most important chemical properties, as it provides a common route to synthesizing cerium oxide (CeO₂). The process occurs in distinct stages, which can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[12][13]

-

Dehydration: Upon heating, the hydrated form first loses its water molecules. This process typically occurs in one or more steps, starting at temperatures around 100°C.[12][14][15] Studies show the dehydration of the decahydrate is the first stage of decomposition.[12]

-

Decomposition to Oxide: Following dehydration, the anhydrous cerium(III) oxalate decomposes to form cerium oxide. This is a complex process involving the release of carbon monoxide (CO) and carbon dioxide (CO₂).[16]

The overall reaction for the decomposition of the decahydrate is: Ce₂(C₂O₄)₃·10H₂O(s) → 2CeO₂(s) + 2CO(g) + 4CO₂(g) + 10H₂O(g)

The kinetics of this decomposition have been studied, with activation energies for the dehydration step being approximately 43-44 kJ/mol, and for the subsequent decomposition to ceria around 128 kJ/mol.[12][14]

Below is a diagram illustrating the thermal decomposition pathway.

Caption: Thermal decomposition of cerium(III) oxalate hydrate to ceria.

Experimental Protocols

Synthesis of Cerium(III) Oxalate via Precipitation

This protocol describes a common laboratory method for synthesizing cerium(III) oxalate by precipitation from an aqueous solution.[12][14][17]

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Distilled or deionized water

-

Ethanol (for washing)

-

Beakers, magnetic stirrer, filter paper, funnel, drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate by dissolving the appropriate amount in distilled water.

-

Prepare a 0.1 M solution of oxalic acid dihydrate by dissolving it in distilled water. Gentle heating may be required to fully dissolve the oxalic acid.

-

-

Precipitation:

-

Place the cerium(III) nitrate solution in a beaker on a magnetic stirrer.

-

Slowly add the oxalic acid solution dropwise to the cerium nitrate solution while stirring continuously.[12]

-

A white precipitate of cerium(III) oxalate will form immediately.[17]

-

Continue stirring the mixture for several hours (e.g., 6 hours) at room temperature to ensure complete precipitation.[12]

-

-

Isolation and Washing:

-

Collect the precipitate by filtration using a Buchner funnel and filter paper.

-

Wash the collected precipitate several times with distilled water to remove any unreacted reagents and nitric acid byproducts.

-

Follow with a wash using ethanol to help remove excess water.[12]

-

-

Drying:

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Workflow for the precipitation synthesis of cerium(III) oxalate.

Characterization Methods

Thermogravimetric Analysis (TGA):

-

Purpose: To study the thermal stability and decomposition profile of cerium(III) oxalate hydrate. It provides quantitative information about the loss of water and the decomposition to cerium oxide.[18]

-

Methodology: A small, precisely weighed sample of cerium(III) oxalate is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots mass percentage versus temperature, revealing the temperatures at which dehydration and decomposition occur.

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and phase purity of the synthesized product.

-

Methodology: A powdered sample is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the crystalline lattice planes of the sample at specific angles (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline material, which can be compared to standard patterns (e.g., from the ICDD database) to confirm the identity and structure (e.g., monoclinic) of cerium(III) oxalate.[12][19]

Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the morphology, particle size, and shape of the cerium(III) oxalate crystals.

-

Methodology: A focused beam of electrons is scanned across the surface of a coated sample. The interactions between the electrons and the sample produce various signals that are collected to form an image of the surface topography. SEM analysis can reveal if the product consists of rods, plates, or other morphologies, which can be influenced by the synthesis conditions.[12][20]

Applications in Research and Drug Development

Cerium(III) oxalate's properties make it relevant in several areas, from materials science to pharmacology.

Precursor for Nanomaterials

The primary application of cerium(III) oxalate is as a precursor for the synthesis of cerium oxide (CeO₂), particularly nanocrystalline ceria.[1][14][16] The thermal decomposition (calcination) of cerium(III) oxalate is a reliable method to produce CeO₂ with controlled properties.[21] The morphology of the final ceria particles can sometimes be inherited from the oxalate precursor crystals, a phenomenon known as pseudomorphism.[16][20]

Ceria nanoparticles have numerous applications, including:

-

Catalysis: Used in automotive catalytic converters and as catalysts in organic synthesis.[6]

-

Solid Oxide Fuel Cells (SOFCs): Doped ceria is used as a solid electrolyte.[14]

-

Biomedical Applications: Nanoceria has been investigated for its antioxidant and potential therapeutic properties.[22][23]

-

UV Shielding: Used in sunscreens and to prevent UV degradation in glass and polymers.[3]

Caption: Relationship between cerium(III) oxalate and its applications.

Drug Development and Biomedical Relevance

Cerium(III) oxalate was historically used as an antiemetic to treat nausea and vomiting, particularly motion sickness and morning sickness during pregnancy.[2][4]

-

Mechanism of Action: Its therapeutic effect is believed to be a local action on the gastrointestinal mucosa.[4] Due to its very low solubility in water and poor absorption from the GI tract, it does not exert a significant systemic effect.[4] This localized action minimizes systemic toxicity, a desirable trait for certain drug development pathways.

-

Toxicity: While cerium salts are generally considered to have low toxicity, oxalates can be irritants to skin and mucous membranes and are corrosive.[1][2] High doses of oxalates can cause kidney damage.[1][2]

The historical use of cerium(III) oxalate highlights a principle relevant to modern drug development: leveraging poor solubility to achieve localized therapeutic effects within the GI tract, thereby reducing systemic exposure and potential side effects. While largely replaced by more effective modern antiemetics, its case serves as a valuable reference.[4]

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Cas 13266-83-6,CERIUM(III) OXALATE | lookchem [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CERIUM(III) OXALATE CAS#: 13266-83-6 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Hydrothermal conversion of this compound to CeO 2 : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04635D [pubs.rsc.org]

- 12. devagirijournals.com [devagirijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Hydrothermal conversion of this compound into CeO2.nH2O oxide [xray.cz]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. This compound Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Cerium Oxalate Precipitation for Nanoparticle Synthesis

The cerium oxalate (B1200264) precipitation method is a widely utilized bottom-up approach for synthesizing cerium oxide (CeO₂) nanoparticles, also known as nanoceria.[1][2][3] This chemical precipitation technique is valued for its simplicity, low cost, and scalability.[1][2] The process involves the precipitation of a cerium oxalate precursor from a solution containing a cerium salt (e.g., cerium nitrate (B79036) or cerium sulfate) and a precipitating agent, typically oxalic acid.[1][4][5] The resulting this compound precipitate is then subjected to a thermal decomposition process called calcination to yield cerium oxide nanoparticles.[3][4][6]

The physicochemical properties of the final CeO₂ nanoparticles, including size, morphology, and surface area, are highly dependent on the synthesis parameters.[4][7][8][9] Factors such as precursor concentration, reaction temperature, pH, and calcination temperature can be precisely controlled to tailor the nanoparticle characteristics for specific applications.[4][8][9][10]

Key Applications for Researchers and Drug Development:

Cerium oxide nanoparticles synthesized via this method have garnered significant attention in the biomedical and pharmaceutical fields due to their unique redox properties.[7][11][12] The ability of cerium to reversibly switch between its Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle surface imparts potent antioxidant capabilities.[7][13][14] This allows CeO₂ nanoparticles to act as regenerative scavengers of reactive oxygen species (ROS), which are implicated in a wide range of diseases characterized by oxidative stress.[7][12]

Relevant applications include:

-

Antioxidant Therapeutics: CeO₂ nanoparticles are being investigated for treating diseases associated with high levels of ROS.[7] Their ability to mimic the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase makes them promising therapeutic agents.[13][14]

-

Drug Delivery Systems: The high surface area and biocompatibility of nanoceria make them suitable as carriers for various therapeutic agents.[7][11][12] They can be functionalized to carry and deliver drugs, such as chemotherapeutics (e.g., doxorubicin), to targeted sites, potentially enhancing efficacy and reducing side effects.[7][11][12][15][16]

-

Anti-inflammatory Agents: By scavenging ROS, CeO₂ nanoparticles can modulate inflammatory responses, showing potential for treating inflammatory conditions.[11][14]

-

Neuroprotective Agents: In preclinical models, CeO₂ nanoparticles have demonstrated protective effects against oxidative damage in neurological disorders like Alzheimer's disease and spinal cord injury.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Cerium Oxide Nanoparticles via this compound Precipitation

This protocol describes a general procedure for synthesizing CeO₂ nanoparticles. Researchers should optimize parameters based on desired nanoparticle characteristics.

1. Materials and Reagents:

-

Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) Sulfate

-

Oxalic Acid (H₂C₂O₄)

-

Ammonia Solution (optional, for pH adjustment)

-

Deionized Water

2. Equipment:

-

Beakers and Magnetic Stirrer with Hotplate

-

Burette or Dropping Funnel

-

Centrifuge and Tubes

-

Drying Oven

-

Tube Furnace or Muffle Furnace

-

Buchner Funnel and Filter Paper

3. Procedure: Precipitation of this compound Precursor

-

Prepare an aqueous solution of the cerium salt (e.g., 0.1 M Cerium(III) Nitrate).

-

Prepare an aqueous solution of the precipitating agent (e.g., 0.1 M Oxalic Acid).[5]

-

Heat the cerium salt solution to the desired reaction temperature (e.g., 60-80°C) while stirring continuously.

-

Slowly add the oxalic acid solution drop-wise to the heated cerium salt solution. A white precipitate of this compound will form immediately.[5]

-

Continue stirring the mixture for a set duration (e.g., 2 hours) to ensure complete precipitation and allow for particle aging.[1]

-

Allow the precipitate to settle. Decant the supernatant.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted ions and impurities. Centrifugation can be used to separate the precipitate between washes.[5]

-

Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) for 24 hours to obtain the this compound precursor powder.[1]

4. Procedure: Calcination of Precursor to Cerium Oxide (CeO₂)

-

Place the dried this compound precursor powder in a ceramic crucible.

-

Transfer the crucible to a tube or muffle furnace.

-

Heat the powder to the desired calcination temperature (typically between 300°C and 600°C) in an air atmosphere.[17] The heating rate can be controlled (e.g., 5-10°C/min).

-

Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete thermal decomposition of the oxalate into oxide.

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting pale-yellow powder is the final cerium oxide (CeO₂) nanoparticles.

Quantitative Data Presentation

The synthesis parameters significantly influence the final properties of the CeO₂ nanoparticles. The following table summarizes findings from various studies.

| Precursor | Precipitant | Synthesis Temp. (°C) | Calcination Temp. (°C) | Resulting Particle Size | Morphology | Reference |

| Cerium Sulfate | Oxalic Acid | Room Temp. | 400 | ~100-300 nm | Spherical | [1] |

| Cerium Sulfate | Oxalic Acid | Room Temp. | 600 | Larger than 400°C sample | Spherical | [1] |

| Cerium(III) Nitrate | Oxalic Acid | Not Specified | 400-600 | 8-16 nm | Not Specified | [18] |

| Ce(NO₃)₃·6H₂O | K₂CO₃ | Room Temp. | 600 | 40-80 nm | Spherical | |

| Cerium Chloride | NaOH | Room Temp. | Not Specified | < 30 nm | Flaky / Individual Particles | [19] |

| Cerium Nitrate | NH₄OH | Not Specified | 100-600 | Size-dependent catalytic activity | Not Specified | [10] |

| Ce(NO₃)₃·6H₂O | Oxalic Acid | 80 | Not Specified | D₅₀ ≥ 30µm (for CeO₂) | Not Specified | [20] |

Note: The final particle size of CeO₂ is generally observed to increase with higher calcination temperatures.[1][2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for cerium oxide nanoparticle synthesis.

Antioxidant Mechanism of Cerium Oxide Nanoparticles

Caption: Redox cycling of Ce³⁺/Ce⁴⁺ enables ROS scavenging.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrothermal conversion of this compound into CeO2.nH2O oxide [xray.cz]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - this compound Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - Inorganic Chemistry - Figshare [acs.figshare.com]

- 10. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview on recent in vivo biological application of cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04736H [pubs.rsc.org]

- 13. Cerium oxide nanostructures: properties, biomedical applications and surface coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]

- 18. mocedes.org [mocedes.org]

- 19. worldwidejournals.com [worldwidejournals.com]

- 20. researchgate.net [researchgate.net]

Application of Cerium Oxalate as a Catalyst Precursor

Introduction

Cerium oxalate (B1200264) (Ce₂(C₂O₄)₃·nH₂O) is a critical precursor material in the synthesis of advanced cerium oxide (CeO₂) catalysts. While cerium oxalate itself does not typically exhibit catalytic activity, its thermal decomposition or hydrothermal treatment yields ceria with tailored properties essential for a wide range of catalytic applications. The morphology, particle size, and surface area of the final ceria catalyst are heavily influenced by the precipitation conditions of the initial this compound and the subsequent conversion process. This control makes the oxalate precursor route a versatile method for producing high-performance catalysts for environmental and industrial processes.

This document provides detailed application notes and experimental protocols for the synthesis of ceria-based catalysts from this compound and their use in key catalytic reactions, including CO oxidation and the selective catalytic reduction (SCR) of NOx with ammonia (B1221849).

Application Note 1: Ceria Nanocatalysts for CO Oxidation